molecular formula C25H20N2O2S B6510120 1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902294-01-3

1-benzyl-3-(4-ethylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B6510120
CAS No.: 902294-01-3
M. Wt: 412.5 g/mol
InChI Key: FBYWHVPSONUXIT-UHFFFAOYSA-N
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Description

1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of benzothienopyrimidines This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl group, and a benzothienopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Core: The benzothieno core can be synthesized through a Pummerer reaction, which involves the oxidation of a thioether to a sulfoxide, followed by cyclization.

    Introduction of the Pyrimidine Ring: The pyrimidine ring can be introduced through a condensation reaction with appropriate amines and aldehydes.

    Addition of Benzyl and Ethylphenyl Groups: The benzyl and ethylphenyl groups can be added through Friedel-Crafts alkylation reactions, using benzyl chloride and ethylbenzene as starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of double bonds or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethylphenyl groups, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and heat.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride, and ethanol.

    Substitution: Sodium hydride, organolithium compounds, and anhydrous solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs of the original compound.

Scientific Research Applications

1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

    Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors.

    Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation. The compound’s ability to inhibit specific enzymes leads to the disruption of these pathways, resulting in its therapeutic effects.

Comparison with Similar Compounds

1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carbaldehyde: This compound shares the benzyl and ethylphenyl groups but has a different core structure, leading to different chemical properties and applications.

    1-benzyl-3-(4-ethylphenyl)-1H-pyrazole-4-carboxylic acid:

The uniqueness of 1-benzyl-3-(4-ethylphenyl)1benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione lies in its benzothienopyrimidine core, which imparts specific electronic and steric properties, making it suitable for a wide range of applications in various fields of research.

Properties

IUPAC Name

1-benzyl-3-(4-ethylphenyl)-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O2S/c1-2-17-12-14-19(15-13-17)27-24(28)23-22(20-10-6-7-11-21(20)30-23)26(25(27)29)16-18-8-4-3-5-9-18/h3-15H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBYWHVPSONUXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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